molecular formula C21H20ClN5O2 B2874493 1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890942-99-1

1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2874493
CAS No.: 890942-99-1
M. Wt: 409.87
InChI Key: QOYFIJKQCHMHLS-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
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Biological Activity

1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound contribute to its unique activity profile, making it a subject of interest for medicinal chemistry research.

Structural Characteristics

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 3-chlorophenyl group and a 3,4-dimethoxyphenyl substituent enhances its lipophilicity and potentially its bioavailability.

Property Details
Molecular Formula C25H23ClN4O5
Molecular Weight 494.1357 g/mol
LogP 3.7248
Density 1.16 g/cm³

Anticancer Properties

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For example, derivatives have shown inhibition of various cancer cell lines, including:

  • A549 (lung cancer) : Compounds demonstrated IC50 values ranging from 0.75 µM to 4.21 µM against A549 cells, indicating potent cytotoxicity .
  • HCT116 (colon cancer) : Some derivatives exhibited notable antiproliferative effects with IC50 values as low as 0.067 µM against Aurora-A kinase .

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell growth and survival.

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Studies have reported that similar pyrazolo derivatives can inhibit both Gram-positive and Gram-negative bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various kinases:

  • Aurora-A Kinase : Significant inhibition was noted with IC50 values indicating strong potential as an anticancer agent.
  • Cyclin-dependent Kinases (CDKs) : Compounds from this class have shown activity against CDKs, which are crucial in cell cycle regulation .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Xia et al. (2022) reported that certain pyrazole derivatives induced significant apoptosis in cancer cell lines with IC50 values around 49.85 µM .
  • Fan et al. (2022) synthesized derivatives that caused autophagy in A549 cells without inducing apoptosis, showcasing a different mechanism of action .
  • Strocchi et al. (2022) developed analogues that exhibited potent activity against HCC and SNU449 cell lines with IC50 values as low as 0.07 µM .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-28-18-7-6-14(10-19(18)29-2)8-9-23-20-17-12-26-27(21(17)25-13-24-20)16-5-3-4-15(22)11-16/h3-7,10-13H,8-9H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYFIJKQCHMHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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